Androst-5-en-17-one

Description

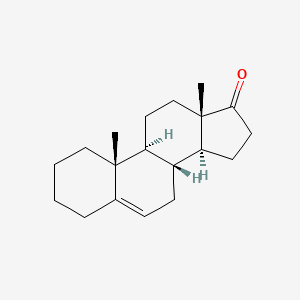

Androst-5-en-17-one (CAS 1159-68-8) is a steroid derivative with the molecular formula C₁₉H₂₈O₃ (IUPAC name: 3β,16β-dihydroxythis compound). It serves as a key intermediate in steroid biosynthesis and metabolism, particularly as a precursor to dehydroepiandrosterone (DHEA) and its derivatives . Structurally, it features a Δ⁵ double bond (between C5 and C6) and a ketone group at C17, which are critical for its biological activity. This compound is involved in cholesterol transport modulation, endocrine signaling, and has been studied in the context of lysosomal storage disorders (e.g., Niemann-Pick type C) due to its role in intracellular cholesterol trafficking .

Properties

CAS No. |

6830-13-3 |

|---|---|

Molecular Formula |

C19H28O |

Molecular Weight |

272.4 g/mol |

IUPAC Name |

(8R,9S,10R,13S,14S)-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C19H28O/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20)19(15,2)12-10-16(14)18/h6,14-16H,3-5,7-12H2,1-2H3/t14-,15-,16-,18-,19-/m0/s1 |

InChI Key |

AFGDPPHTYUQKOF-QAGGRKNESA-N |

SMILES |

CC12CCCCC1=CCC3C2CCC4(C3CCC4=O)C |

Isomeric SMILES |

C[C@]12CCCCC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C |

Canonical SMILES |

CC12CCCCC1=CCC3C2CCC4(C3CCC4=O)C |

Synonyms |

androst-5-en-17-one |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following table compares Androst-5-en-17-one with structurally related steroids, emphasizing substituents, functional groups, and biological relevance:

Pharmacological and Functional Comparisons

Cholesterol Transport Modulation :

Metabolic Stability :

Receptor Interactions :

Research Findings

- U18666A: Reduces LDL-derived cholesterol utilization by >90% in rat intestinal cells, while increasing ubiquinone synthesis, suggesting a compensatory mechanism for sterol depletion .

- DHEA Sulfate : Elevated levels correlate with delayed onset of age-related diseases, highlighting its role in longevity and immune function .

- 5α-Androstane Derivatives : Demonstrated reduced mitotic inhibition compared to Δ⁵ analogs in plant allelopathy studies, emphasizing the importance of double bond positioning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.